4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt
Description
The compound with the InChI Key RYKRJVGINWNIEO-UHFFFAOYSA-M is a chemical entity with specific structural and functional properties
Properties
Molecular Formula |
C15H15NaO6S |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
sodium;[5-(2-hydroxyethyl)-2-phenylmethoxyphenyl] sulfate |
InChI |
InChI=1S/C15H16O6S.Na/c16-9-8-12-6-7-14(15(10-12)21-22(17,18)19)20-11-13-4-2-1-3-5-13;/h1-7,10,16H,8-9,11H2,(H,17,18,19);/q;+1/p-1 |
InChI Key |
RYKRJVGINWNIEO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCO)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the successful synthesis of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. The industrial production methods often involve continuous flow processes, advanced reactors, and stringent quality control measures to meet the required standards.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed mechanism of action depends on the specific context and application of the compound.
Biological Activity
4-O-Benzyl-3-hydroxy Tyrosol 3-Sulfate Sodium Salt (BHTS) is a derivative of hydroxytyrosol, a phenolic compound predominantly found in olive oil. This compound has gained attention for its significant biological activities, particularly its antioxidant , anti-inflammatory , and neuroprotective properties. This article explores the biological activity of BHTS, supported by research findings, case studies, and data tables.
BHTS is synthesized through a multi-step process involving the protection of hydroxy groups, sulfonation, and deprotection. The chemical structure allows it to interact with various molecular targets, which underpins its biological effects:
- Antioxidant Activity : BHTS scavenges free radicals and reduces oxidative stress by neutralizing reactive oxygen species (ROS) in cells.
- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines and modulates immune responses.
- Neuroprotective Effects : BHTS protects neurons from oxidative damage and apoptosis, potentially through signaling pathways like Nrf2 .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Neuroprotective | Protects neurons from oxidative damage |
Antioxidant Properties
Research indicates that BHTS exhibits strong antioxidant activities. Studies have shown that it effectively scavenges ROS, thereby reducing oxidative stress in various cell types. For instance, in vitro assays demonstrated that BHTS significantly decreased levels of oxidative markers in cultured cells exposed to oxidative stress .
Anti-inflammatory Effects
In vitro studies have also demonstrated the anti-inflammatory potential of BHTS. For example, when RAW264.7 macrophage cells were treated with LPS (lipopolysaccharide), the addition of BHTS reduced the production of inflammatory cytokines such as TNF-α and IL-6. This suggests its potential application in treating inflammatory diseases .
Neuroprotective Effects
Animal studies have evaluated the neuroprotective effects of BHTS against neurodegenerative conditions. In rodent models subjected to oxidative stress, treatment with BHTS resulted in:
- Reduced neuronal apoptosis.
- Enhanced survival pathways.
- Decreased levels of pro-apoptotic markers.
These findings indicate that BHTS may offer therapeutic benefits for conditions such as Alzheimer's disease by mitigating oxidative damage in neurons .
Case Study: Neuroprotection in Rodent Models
A study focused on the neuroprotective effects of hydroxytyrosol derivatives, including BHTS, used rodent models subjected to induced oxidative stress. Key findings included:
- Reduction in Apoptosis : Animals treated with BHTS exhibited significantly lower rates of neuronal cell death compared to control groups.
- Activation of Survival Pathways : The compound activated survival signaling pathways, which are crucial for neuronal health.
These results underscore the potential of BHTS as a neuroprotective agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
